molecular formula C11H12F2N2O B3017225 5-fluoro-N-(2-fluorocyclopentyl)pyridine-3-carboxamide CAS No. 2200300-38-3

5-fluoro-N-(2-fluorocyclopentyl)pyridine-3-carboxamide

Cat. No.: B3017225
CAS No.: 2200300-38-3
M. Wt: 226.227
InChI Key: QFLULMSCKUFQBU-UHFFFAOYSA-N
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Description

5-fluoro-N-(2-fluorocyclopentyl)pyridine-3-carboxamide is a fluorinated pyridine derivative. This compound is notable for its unique structure, which includes both a fluorinated cyclopentyl group and a fluorinated pyridine ring. The presence of fluorine atoms in the molecule imparts distinct chemical and biological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(2-fluorocyclopentyl)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases and fluorinating agents to achieve the desired substitutions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, with careful monitoring of temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(2-fluorocyclopentyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various reduced derivatives of the original compound .

Scientific Research Applications

5-fluoro-N-(2-fluorocyclopentyl)pyridine-3-carboxamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-fluoro-N-(2-fluorocyclopentyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atoms in the molecule enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-fluoropyridine-3-carboxamide: Lacks the fluorocyclopentyl group, resulting in different chemical and biological properties.

    2-fluorocyclopentylpyridine: Does not have the carboxamide group, affecting its reactivity and applications.

    Fluorinated pyrimidines: Such as 5-fluorouracil, which are used in cancer treatment.

Uniqueness

5-fluoro-N-(2-fluorocyclopentyl)pyridine-3-carboxamide is unique due to the combination of fluorinated cyclopentyl and pyridine rings, along with the carboxamide group. This unique structure imparts distinct properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

5-fluoro-N-(2-fluorocyclopentyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O/c12-8-4-7(5-14-6-8)11(16)15-10-3-1-2-9(10)13/h4-6,9-10H,1-3H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLULMSCKUFQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)NC(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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